2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one
Description
This compound belongs to the furo[3,2-c]chromenone (furocoumarin) family, characterized by a fused furanocoumarin scaffold. Its structure features a 2-methoxyethylamino substituent at position 2, a methyl group at position 8, and a phenyl ring at position 2.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-phenylfuro[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-8-9-16-15(12-13)19-18(21(23)25-16)17(14-6-4-3-5-7-14)20(26-19)22-10-11-24-2/h3-9,12,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCDZUWPKNSCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=CC=C4)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromene class, characterized by a unique structure that includes a furo[3,2-c]chromene core with various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-methoxyethylamino)-8-methyl-3-phenylfuro[3,2-c]chromen-4-one. Its molecular formula is , and it has a molecular weight of 392.43 g/mol. The presence of methoxyethyl and phenyl groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds in the furochromene family exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by interacting with key cellular pathways. A study on related compounds demonstrated dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective inhibition of cell proliferation over time .
| Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|---|
| Compound 18 | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| Compound 18 | DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Furochromenes have also been evaluated for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit microbial growth, as seen in studies assessing the minimum inhibitory concentration (MIC) against various pathogens .
The biological effects of 2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one are thought to arise from its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of enzymes critical to cancer cell metabolism.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in cancerous cells.
Case Studies
A notable case study involved synthesizing a series of furochromene derivatives and evaluating their biological activities against human cancer cell lines, including HeLa and MDA-MB-231 cells. The results indicated that certain derivatives exhibited potent cytotoxic effects while maintaining low toxicity against normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Furo[3,2-c]chromenones
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Bioactivity
- Amino Substituents: The 2-methoxyethylamino group in the target compound likely enhances solubility and metal-binding capacity compared to cyclohexylamino (FH) or phenylamino analogs. FH exhibits Fe³⁺ selectivity due to its cyclohexylamino group’s electron-donating nature, which stabilizes metal coordination .
- Aryl Modifications : The 3-phenyl group in the target compound and analogs (e.g., 3o ) contributes to π-π stacking interactions, critical for fluorescence or enzyme inhibition. In contrast, 3-(furan-2-yl) derivatives (e.g., 3c ) show reduced aromatic stacking but improved metabolic stability .
Q & A
Basic Research Question
- Handling : Use PPE (gloves, goggles) due to potential irritancy (analogous to chromenones in ). Work in a fume hood to avoid inhalation .
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
What advanced spectroscopic techniques are critical for characterizing structural isomers of this compound?
Advanced Research Question
- 2D NMR : Use COSY and HSQC to resolve overlapping signals in the aromatic and furochromenone regions .
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns, as applied to fluorophenyl-chromenones (e.g., monoclinic P2₁/c system) .
- HRMS with Isotopic Pattern Analysis : Confirm molecular formula and detect trace impurities (<0.1%) .
How can conflicting bioactivity data from different assays be reconciled for this compound?
Advanced Research Question
- Assay Validation : Compare results across orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays) .
- Solvent Effects : Test DMSO vs. aqueous solubility; adjust concentrations to avoid aggregation artifacts.
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (pH, incubation time) contributing to discrepancies .
What environmental impact assessment strategies are recommended for this compound?
Advanced Research Question
- Degradation Studies : Simulate hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to track breakdown products .
- Ecotoxicity Testing : Use tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) .
- QSAR Modeling : Predict bioaccumulation (logP) and persistence using software like EPI Suite .
How to design a study investigating structure-activity relationships (SAR) for modifying substituents on the furochromenone core?
Advanced Research Question
- Systematic Variation : Synthesize derivatives with modifications at the 2-amino, 8-methyl, and 3-phenyl positions .
- Computational Docking : Map binding interactions (e.g., with kinase targets) using AutoDock Vina, guided by crystallographic data from fluorinated analogs .
- Multivariate Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity using PLS regression .
What crystallization challenges might arise with this compound, and how to address them?
Advanced Research Question
- Polymorphism Risk : Screen solvents (ethanol, acetonitrile, THF) under varied temperatures to isolate stable polymorphs .
- Seeding Techniques : Introduce microcrystals of a known phase to control nucleation .
- Single-Crystal Growth : Optimize slow evaporation in mixed solvents (e.g., CHCl₃:MeOH 3:1) for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
